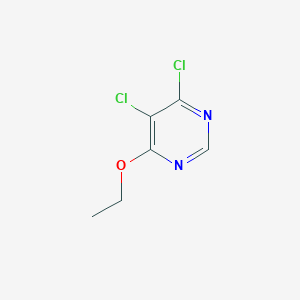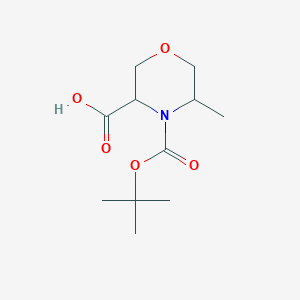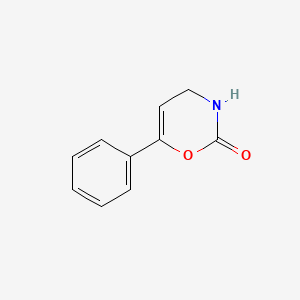
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be achieved through several methods:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: Another approach involves tandem reactions where multiple steps occur in a single reaction vessel.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxazine ring can lead to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxazinones
Reduction: Tetrahydro-1,2-oxazines, 1,4-amino alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Oxidative Stress Modulation: The compound can influence oxidative stress pathways, providing neuroprotective and anti-inflammatory benefits.
Comparación Con Compuestos Similares
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be compared with other similar compounds:
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns.
Pyridazines and Pyridazinones: These heterocycles contain nitrogen atoms and exhibit a wide range of biological activities.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring and are known for their diverse biological activities.
List of Similar Compounds
- 3,6-Dihydro-2H-1,2-oxazines
- Pyridazines
- Pyridazinones
- Benzoxazines
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
6-phenyl-3,4-dihydro-1,3-oxazin-2-one |
InChI |
InChI=1S/C10H9NO2/c12-10-11-7-6-9(13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Clave InChI |
ZNINPAFSIMPSFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(OC(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


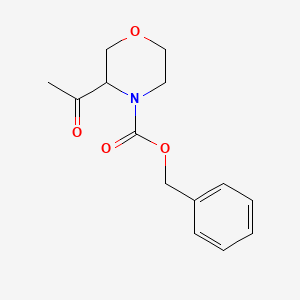
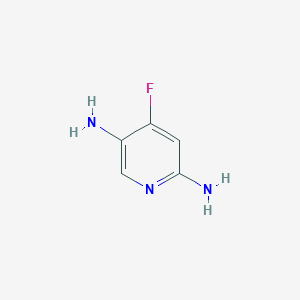
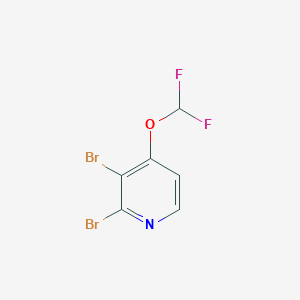
![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
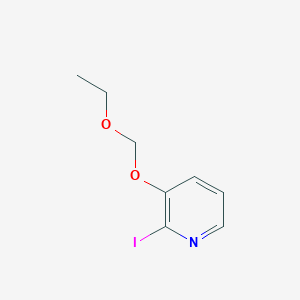
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
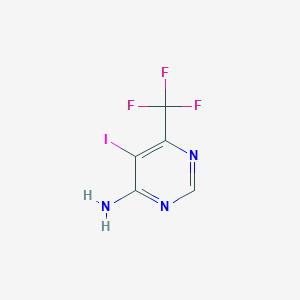

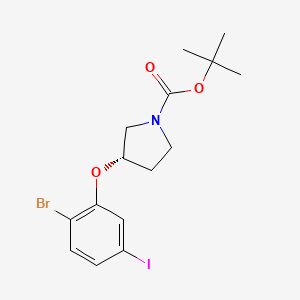

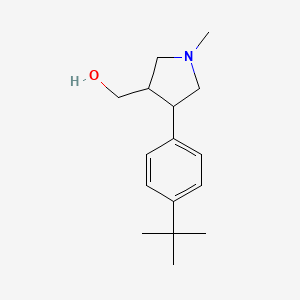
![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
